2-Methoxyethanethioamide

Catalog No.
S3393671
CAS No.
15536-75-1
M.F
C3H7NOS
M. Wt
105.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyethanethioamide

CAS Number

15536-75-1

Product Name

2-Methoxyethanethioamide

IUPAC Name

2-methoxyethanethioamide

Molecular Formula

C3H7NOS

Molecular Weight

105.16 g/mol

InChI

InChI=1S/C3H7NOS/c1-5-2-3(4)6/h2H2,1H3,(H2,4,6)

InChI Key

DGESBPSZKAQEOE-UHFFFAOYSA-N

SMILES

COCC(=S)N

Canonical SMILES

COCC(=S)N

The exact mass of the compound 2-Methoxyethanethioamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methoxyethanethioamide (CAS 15536-75-1) is a specialized, ether-functionalized primary thioamide primarily utilized as a high-value building block in organic synthesis. Its primary procurement value lies in its role as a direct precursor for the Hantzsch thiazole synthesis, enabling the rapid construction of 2-(methoxymethyl)thiazole scaffolds [1]. By providing an immediate, shelf-stable thioamide, it allows chemical manufacturers and medicinal chemists to bypass hazardous and low-yielding in-house thionation steps. The compound is critical for introducing a hydrogen-bond-accepting methoxymethyl motif into complex pharmaceutical architectures, including retroviral protease inhibitors and cyclin-dependent kinase (CDK) inhibitors, where precise tuning of lipophilicity and target binding is required [1][2].

Attempting to substitute 2-methoxyethanethioamide with generic alternatives fundamentally disrupts both synthetic workflows and final product efficacy. Substituting with the oxygen analog, 2-methoxyacetamide, forces laboratories to perform an in-house thionation—a step that historically suffers from moderate yields (~52%) and requires the handling of highly noxious, hazardous reagents like phosphorus pentasulfide or Lawesson's reagent[1]. Conversely, substituting with simpler aliphatic thioamides, such as thioacetamide or 2-methylpropanethioamide, completely eliminates the crucial methoxymethyl ether moiety. This strips the resulting thiazole of a vital hydrogen bond acceptor and drastically alters the lipophilicity (cLogP) of the pharmacophore, rendering the generic substitutes useless for optimized structure-activity relationship (SAR) campaigns targeting specific kinase or protease binding pockets [1].

Process Efficiency: Elimination of Low-Yield Thionation Steps

For the synthesis of methoxymethyl-substituted heterocycles, starting from the oxygen analog 2-methoxyacetamide requires a thionation step. Historical synthetic benchmarks demonstrate that this thionation proceeds with a moderate yield of approximately 52% [1]. By procuring 2-methoxyethanethioamide directly, chemists bypass this bottleneck, avoiding a ~48% material loss and the handling of hazardous sulfurizing agents, allowing direct entry into cyclization reactions.

Evidence DimensionPrecursor efficiency and synthetic step reduction
Target Compound DataDirect use (100% precursor availability for cyclization)
Comparator Or Baseline2-Methoxyacetamide (requires thionation, ~52% yield)
Quantified Difference48% reduction in precursor mass loss and elimination of one hazardous synthetic step.
ConditionsStandard laboratory thionation using phosphorus-based reagents.

Procuring the pre-formed thioamide significantly accelerates synthetic workflows and improves overall process safety and yield during scale-up.

Direct Cyclization to Bifunctional Thiazole Intermediates

2-Methoxyethanethioamide is highly effective in the Hantzsch thiazole synthesis. When reacted with 1,3-dichloroacetone, it directly yields 4-(chloromethyl)-2-(methoxymethyl)thiazole hydrochloride. Established pharmaceutical process patents report a crude cyclization yield of approximately 41% for this specific transformation [1]. This provides a densely functionalized intermediate—featuring both an ether and a reactive alkyl chloride—in a single step, which is not possible with unfunctionalized thioamides.

Evidence DimensionCyclization utility and intermediate functional density
Target Compound Data~41% crude yield of 4-(chloromethyl)-2-(methoxymethyl)thiazole hydrochloride
Comparator Or BaselineUnfunctionalized thioamides (yield mono-functionalized thiazoles)
Quantified DifferenceSimultaneous installation of two orthogonal functional groups (methoxymethyl and chloromethyl) in one step.
ConditionsReaction with 1,3-dichloroacetone under standard Hantzsch cyclization conditions.

Procuring this specific thioamide enables the rapid, one-step generation of highly versatile, orthogonally functionalized thiazole scaffolds for downstream cross-coupling.

Structural Functionalization: Hydrogen Bonding and Lipophilicity Modulation

When constructing thiazole pharmacophores, the choice of thioamide dictates the C2-substituent. Using thioacetamide yields a basic 2-methylthiazole, whereas 2-methoxyethanethioamide yields a 2-(methoxymethyl)thiazole. This substitution introduces a critical oxygen atom, adding exactly one hydrogen bond acceptor (HBA) and reducing the lipophilicity (cLogP) of the resulting fragment compared to purely aliphatic analogs like 2-isopropylthiazole (derived from 2-methylpropanethioamide)[1].

Evidence DimensionPharmacophore physicochemical properties (HBA count and lipophilicity)
Target Compound DataYields 2-(methoxymethyl)thiazole (adds 1 HBA, lowers cLogP)
Comparator Or BaselineThioacetamide / 2-Methylpropanethioamide (0 added HBA, higher aliphatic lipophilicity)
Quantified Difference+1 Hydrogen Bond Acceptor; distinct modulation of solubility and target binding interactions.
ConditionsPhysicochemical profiling of the resulting thiazole fragments.

The specific inclusion of the methoxymethyl group is essential for achieving the precise binding affinities and pharmacokinetic profiles required in advanced drug development.

Synthesis of Retroviral Protease Inhibitors

2-Methoxyethanethioamide is a critical building block for synthesizing 2-(methoxymethyl)thiazole-containing pharmaceutical active ingredients (APIs). Its use allows for the precise installation of the methoxymethyl ether motif, which is essential for optimizing the binding pocket interactions and pharmacokinetic profiles of advanced retroviral protease inhibitors [1].

Development of Cyclin-Dependent Kinase (CDK) Inhibitors

In targeted oncology research, 2-methoxyethanethioamide serves as a precursor for novel CDK inhibitors. The compound enables the efficient construction of functionalized heteroaryl ring systems that require specific hydrogen-bond-accepting properties to interact with the kinase hinge region, a structural feature that cannot be achieved with simple alkyl thioamides [2].

Scaled-Up Hantzsch Thiazole Manufacturing

For contract research organizations (CROs) and industrial manufacturers producing library scaffolds, procuring 2-methoxyethanethioamide directly eliminates the need for hazardous in-house thionation of 2-methoxyacetamide. This streamlines the production of 4-(chloromethyl)-2-(methoxymethyl)thiazole and related intermediates, significantly improving process safety and throughput [1].

XLogP3

-0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Last modified: 08-19-2023

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